[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate
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Overview
Description
[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate is a chemical compound with a complex structure that includes a dioxolane ring and dimethanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, such as halides or alkoxides.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium halides or potassium alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated or alkoxylated derivatives, while reduction reactions produce alcohols .
Scientific Research Applications
[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate involves its ability to act as a bifunctional reagent. The methanesulfonate groups can participate in nucleophilic substitution reactions, while the dioxolane ring provides stability and rigidity to the molecule. This dual functionality allows the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: A related compound with hydroxyl groups instead of methanesulfonate groups.
(4R,5S)-4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane: Another similar compound with phenyl groups attached to the dioxolane ring.
Uniqueness
[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate is unique due to its combination of methanesulfonate groups and a dioxolane ring, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring bifunctional reagents.
Properties
CAS No. |
38279-61-7 |
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Molecular Formula |
C9H18O8S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[(4S,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C9H18O8S2/c1-9(2)16-7(5-14-18(3,10)11)8(17-9)6-15-19(4,12)13/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChI Key |
LIIWJXAZDNSJSP-OCAPTIKFSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)COS(=O)(=O)C)COS(=O)(=O)C)C |
Canonical SMILES |
CC1(OC(C(O1)COS(=O)(=O)C)COS(=O)(=O)C)C |
Origin of Product |
United States |
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